Methyl isobutyl sulfide
Overview
Description
Methyl isobutyl sulfide is an organic sulfur compound with the chemical formula C5H12S. It is a colorless liquid known for its strong garlic-like odor. This compound is commonly found in garlic, onions, and other Allium vegetables. It is widely used in the food and beverage industry as a flavoring agent due to its ability to enhance savory and umami flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isobutyl sulfide can be synthesized through the reaction of methanol with isopropyl mercaptan (2-propanethiol) in the presence of a catalyst. The reaction typically occurs under mild conditions, producing this compound and water as by-products: [ \text{CH}_3\text{OH} + (\text{CH}_3)_2\text{CHSH} \rightarrow (\text{CH}_3)_2\text{CHSCH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors to ensure a steady supply of reactants and efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl isobutyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert this compound to its corresponding thiol.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted sulfides.
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding thiol (isopropyl mercaptan)
Substitution: Substituted sulfides
Scientific Research Applications
Methyl isobutyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its role in the metabolic pathways of sulfur-containing compounds in plants and microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial properties.
Industry: It is used as a flavoring agent in the food and beverage industry, as well as a solvent and intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of methyl isobutyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes and receptors, influencing metabolic processes. Its strong odor is due to its ability to bind to olfactory receptors, triggering sensory responses. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular functions .
Comparison with Similar Compounds
Methyl isobutyl sulfide can be compared with other similar sulfur-containing compounds such as:
Methyl isobutyl disulfide (C5H12S2): This compound has two sulfur atoms and exhibits different chemical properties and reactivity.
Isopropyl methyl sulfide (C4H10S): Similar in structure but with a different arrangement of carbon atoms, leading to variations in physical and chemical properties.
Butane-1-thiol (C4H9SH): A thiol with a similar molecular formula but different functional group, resulting in distinct chemical behavior
This compound is unique due to its specific odor profile and its applications in flavoring and organic synthesis. Its ability to enhance savory flavors makes it particularly valuable in the food industry.
Properties
IUPAC Name |
2-methyl-1-methylsulfanylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-5(2)4-6-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVGFIKOUAFDOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294603 | |
Record name | Methyl isobutyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5008-69-5 | |
Record name | Isobutyl methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl methyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl isobutyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl methyl sulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD9E7MGV67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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